Lipophilicity Advantage Over Linear Analogs
The target compound, 4-(Cyclopentyloxy)benzaldehyde, exhibits a significantly higher computed partition coefficient (clogP) compared to its linear alkoxy analogs, enhancing its utility for hydrophobic target space exploration. Its computed logP (2.82 from MolBase [1]; 2.7 from ACD/Labs via ChemSpider ; 2.6 XLogP3-AA from PubChem [2]) consistently surpasses the key 4-butoxybenzaldehyde analog (logP 2.678 ), despite a similar number of heavy atoms. The difference is magnified against shorter-chain analogs, such as 4-methoxybenzaldehyde (logP 1.51 ), resulting in a quantified logP increase of +1.2 units. This predictable and tunable lipophilicity arises from the cyclic topology of the cyclopentyloxy group, offering a unique balance of size and hydrophobicity not achievable with common linear alkoxy chains.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.82 (MolBase) / 2.70 (ACD/Labs) / 2.6 (XLogP3-AA) |
| Comparator Or Baseline | 4-Methoxybenzaldehyde: LogP 1.51 (XLogP3). 4-Ethoxybenzaldehyde: LogP 2.23 (ChemBook). 4-Propoxybenzaldehyde: LogP 2.29 (Chem960). 4-Butoxybenzaldehyde: LogP 2.68 (Chem960). |
| Quantified Difference | Target LogP is +1.2 units higher than 4-methoxy, +0.4 units higher than 4-ethoxy, +0.3 units higher than 4-propoxy, and +0.02 units higher than 4-butoxy analog. |
| Conditions | Computed partition coefficients derived from database listings under standard prediction models (XLogP3, ACD/Labs). |
Why This Matters
The quantifiably higher lipophilicity predicts superior passive membrane permeability and altered partitioning in lipid-based formulations, making it the preferred choice when linear alkoxy chains fail to achieve required LogP targets.
- [1] MolBase. 4-Cyclopentyloxybenzaldehyde Properties. LogP: 2.82050. Accessed April 2026. View Source
- [2] PubChem. 4-(Cyclopentyloxy)benzaldehyde. Compound Summary CID 3152724. XLogP3-AA: 2.6. Accessed April 2026. View Source
